MRS1186 is a selective antagonist of the adenosine A3 receptor, which is part of the purinergic signaling system. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular and inflammatory diseases. The adenosine A3 receptor is implicated in various physiological processes, including modulation of inflammation, regulation of cardiac function, and neuroprotection.
MRS1186 was developed as a research tool to study the role of adenosine A3 receptors in biological systems. It is classified as a purinergic receptor antagonist, specifically targeting the A3 subtype. This classification places MRS1186 within a broader category of compounds that interact with purinergic receptors, which are crucial for mediating cellular responses to extracellular nucleotides.
The synthesis of MRS1186 typically involves multi-step organic reactions that incorporate various chemical precursors. The synthesis pathway may include:
The synthesis often requires careful control of reaction conditions (temperature, pH, and solvent choice) to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of MRS1186.
MRS1186 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the adenosine A3 receptor. The molecular formula is C₁₃H₁₅N₅O, with a molecular weight of approximately 245.29 g/mol.
The structural representation indicates multiple rings and nitrogen-containing groups that are essential for its biological activity. X-ray crystallography or computational modeling can provide insights into its three-dimensional conformation and binding interactions with the receptor.
MRS1186 undergoes various chemical reactions that can be categorized into:
Understanding these reactions is crucial for assessing the pharmacokinetics and potential side effects associated with MRS1186. Studies on its metabolic pathways can provide valuable data for optimizing dosing regimens in clinical applications.
MRS1186 exerts its effects primarily through competitive inhibition of the adenosine A3 receptor. By binding to this receptor, it prevents adenosine from activating it, thereby modulating downstream signaling pathways associated with inflammation and cardiac function.
Research indicates that MRS1186 can influence various physiological responses, such as reducing inflammatory cytokine production and protecting against ischemic damage in cardiac tissues. These effects highlight its potential as a therapeutic agent in conditions like heart failure or chronic inflammatory diseases.
Relevant data from studies indicate that these properties significantly impact its bioavailability and therapeutic efficacy.
MRS1186 has several scientific uses, particularly in pharmacological research:
MRS1186 (chemical name: 1,4-Dihydro-2-methyl-6-phenyl-4-(phenylethynyl)-3,5-pyridinedicarboxylic acid, 3-ethyl 5-(phenylmethyl) ester) is a high-affinity adenosine receptor antagonist developed to probe the structure and function of adenosine receptor subtypes. As a key pharmacological tool compound, it enables precise interrogation of adenosine A3 receptor (A3AR) signaling pathways without significant off-target effects. Its design exemplifies the convergence of computational chemistry and ligand-based target mapping strategies that emerged in the early 2000s [1] [3].
MRS1186 emerged from adenosine receptor antagonist optimization programs in the mid-2000s, a period marked by advances in ligand-based target mapping. This approach exploited quantitative chemical similarity analyses between ligands to predict protein target relationships, enabling rational design of subtype-selective antagonists [1]. Researchers systematically modified pyridine core structures to enhance A3AR binding affinity while minimizing interactions with A1, A2A, and A2B subtypes. Key structural features contributing to its selectivity include:
The discovery leveraged in silico pharmacology techniques, including quantitative structure-activity relationship (QSAR) modeling and ligand-receptor docking simulations. These computational methods predicted binding energies and steric compatibility with the A3AR orthosteric site before chemical synthesis [3]. Validation studies confirmed MRS1186 exhibits a binding affinity (Ki) of 7.66 nM for human A3AR, representing a >100-fold selectivity versus other adenosine receptor subtypes [2].
Table 1: Evolution of Adenosine A3 Receptor Antagonists
Compound | A3AR Ki (nM) | Selectivity Ratio (vs. A1/A2A/A2B) | Structural Innovations |
---|---|---|---|
MRS1191 | 31.4 | 50-100x | First triazole derivatives |
MRS1220 | 0.65 | >1000x | Nitrogen heterocycle expansion |
MRS1186 | 7.66 | >100x | Phenylethynyl core + ester optimization |
MRS1523 | 18.9 | 50x | Thiazole/purine hybrid |
MRS1186 has become indispensable in adenosine receptor pharmacology due to three key properties:
Receptor Subtype Discrimination: MRS1186’s >100-fold selectivity for A3AR over other adenosine receptors enables unambiguous attribution of functional effects in complex biological systems. This selectivity profile resolved longstanding challenges in dissecting A3AR-specific signaling, particularly in cell types expressing multiple adenosine receptors [2].
Mechanistic Probes Development: Researchers utilize MRS1186 to:
Table 2: Research Applications Enabled by MRS1186
Application | Key Findings Using MRS1186 | Experimental Model |
---|---|---|
Cancer cell proliferation | Blocked A3AR-mediated cytoprotection in chemotherapy | Human glioblastoma lines |
Inflammatory signaling | Inhibited IL-8/CXCL5 production via NF-κB pathway blockade | Mouse neutrophil assays |
Cardioprotection mechanisms | Reversed ischemic preconditioning effects | Isolated rat heart perfusion |
Neurotransmitter modulation | Antagonized A3AR-mediated GABA release inhibition | Rat cortical synaptosomes |
The compound’s chemical scaffold has inspired derivative development, enabling structure-activity relationship (SAR) studies that identified:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7